N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H11N3OS3 and its molecular weight is 357.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
Studies have demonstrated the synthesis of thiadiazole derivatives, including structures similar to N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, showing promising anticancer activities. These compounds have been synthesized using microwave-assisted methods and evaluated against various human cancer cell lines. Notably, certain derivatives exhibited significant inhibitory effects comparable to standard anticancer drugs like Adriamycin, highlighting their potential as anticancer agents (Tiwari et al., 2017).
Synthetic Routes
Research on the synthesis of thiadiazole derivatives has explored convenient methods for producing 3,5-disubstituted 1,2,4-thiadiazoles, offering insights into the synthesis of complex molecules like this compound. These methodologies involve oxidative dimerization of thioamides, contributing to the broader understanding of synthetic chemistry relevant to thiadiazole compounds (Takikawa et al., 1985).
Biological Activities
Further studies have synthesized and characterized new benzo[b]thiophene derivatives, which share structural motifs with the compound . These derivatives have been evaluated for a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The findings suggest that molecules containing benzo[b]thiophene and thiadiazole units may possess a wide spectrum of pharmacological activities, underscoring the relevance of studying such compounds (Isloor et al., 2010).
Nematicidal Activities
Recent research into 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has revealed significant nematocidal activities. These studies, focusing on compounds structurally related to this compound, have identified potential lead compounds for the development of new nematicides. This underscores the diverse applicability of thiadiazole derivatives in addressing agricultural challenges, in addition to their medicinal potential (Liu et al., 2022).
Mechanism of Action
Target of Action
It is known that thiophene-based compounds often exhibit a variety of biological effects .
Mode of Action
It is known that thiophene-based compounds can act as electron-output sites due to their strong electron-withdrawing ability . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It is known that thiophene-based compounds can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s fungicidal activities were tested in vivo, suggesting that it has some degree of bioavailability .
Result of Action
The compound has shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . Specifically, it exhibited higher activities than both diflumetorim and flumorph .
Action Environment
The compound’s fungicidal activities were tested in a greenhouse environment , suggesting that environmental conditions such as temperature and humidity could potentially influence its efficacy.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c20-16(10-3-4-12-13(8-10)19-23-18-12)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXERNHPTFGXCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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